2-(3,5-Dichlorophenyl)propan-2-amine

Description

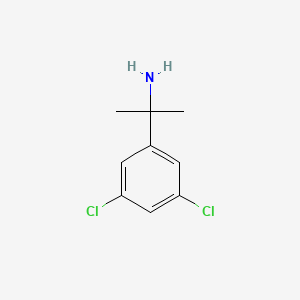

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEJGVWRTXUSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458332 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129960-45-8 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dichlorophenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine

Executive Summary

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8), a compound of significant interest in pharmaceutical and chemical research.[1][2] Drawing from established principles of organic synthesis and analytical chemistry, this document outlines a robust synthetic strategy via the Ritter reaction, followed by a multi-technique approach for structural verification and purity assessment. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented with field-proven insights into experimental design and data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous framework for the preparation and validation of this and structurally related compounds.

Introduction: Significance and Physicochemical Properties

This compound is an organic compound featuring a tertiary amine structure attached to a 3,5-dichlorinated phenyl ring.[1] Its molecular architecture makes it a valuable intermediate or lead compound in medicinal chemistry, particularly for developing agents targeting the central nervous system or for studying enzyme inhibition pathways, such as those involving cytochrome P450 enzymes.[1][2] The presence of the dichlorophenyl group and the tertiary amine moiety imparts specific electronic and steric properties that can influence its biological activity and metabolic stability.[1]

Compound Profile

| Property | Value | Source |

| CAS Number | 129960-45-8 | [1][3][4][5][6] |

| Molecular Formula | C₉H₁₁Cl₂N | [1][3][7] |

| Molecular Weight | 204.10 g/mol | [1][3][4] |

| Physical Form | Liquid (at room temp.) | [3][4] |

| Purity (Typical) | ≥97% | [3][4] |

| InChIKey | AZEJGVWRTXUSHS-UHFFFAOYSA-N | [3][4][7] |

Synthesis Methodology: The Ritter Reaction Approach

Several synthetic routes can be envisioned for this compound.[1] However, for the synthesis of tertiary amines from tertiary alcohols, the Ritter reaction offers a direct and efficient pathway.[8][9][10] This acid-catalyzed reaction couples a stable carbocation precursor (the tertiary alcohol) with a nitrile to form an N-alkyl amide, which can then be hydrolyzed to the target primary amine.[8][11]

Retrosynthetic Strategy & Rationale

The synthesis begins with the formation of the precursor tertiary alcohol, 2-(3,5-dichlorophenyl)propan-2-ol, via a Grignard reaction between a suitable Grignard reagent (e.g., methylmagnesium bromide) and 3',5'-dichloroacetophenone. The resulting alcohol is then subjected to a Ritter reaction with a nitrile in the presence of a strong acid to yield an intermediate amide, followed by hydrolysis to the final amine product. This strategy is chosen for its reliability and use of readily available starting materials.

Reaction Mechanism

The Ritter reaction proceeds through three primary stages:[8][11]

-

Carbocation Formation: The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄), facilitating the loss of a water molecule to generate a stable tertiary benzylic carbocation.

-

Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is subsequently attacked by water (introduced during the reaction or work-up), leading to the formation of an N-substituted amide. This amide is then hydrolyzed under acidic or basic conditions to yield the final primary amine.

Experimental Protocol

Step A: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of methyl bromide in diethyl ether (1.2 eq) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until all the magnesium has been consumed.

-

Addition: Cool the Grignard reagent to 0 °C. Add a solution of 3',5'-dichloroacetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via flash column chromatography if necessary.

Step B: Synthesis of this compound via Ritter Reaction

-

Reaction Setup: In a flask, dissolve the synthesized 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in chloroacetonitrile (3.0 eq), which serves as both reactant and solvent.[12] Cool the mixture to 0 °C in an ice bath.

-

Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis of Intermediate Amide: Upon completion, carefully pour the reaction mixture over crushed ice and basify to pH > 12 with a cold 50% aqueous NaOH solution.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or crystallization to yield the final product.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target amine.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for structural elucidation.

Characterization Logic Diagram

Caption: Logic flow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[13]

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[14]

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.[13]

-

-

Expected Spectral Data:

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | t, J ≈ 1.8 Hz | 1H | Ar-H (C4-H) | The single proton between two chlorine atoms is split by two meta protons. |

| ~ 7.15 | d, J ≈ 1.8 Hz | 2H | Ar-H (C2-H, C6-H) | The two equivalent aromatic protons are split by the C4 proton. |

| ~ 1.60 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet and can exchange with D₂O.[14] |

| ~ 1.50 | s | 6H | -C(CH₃ )₂ | The six protons of the two equivalent methyl groups appear as a singlet. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | Ar-C (C1) | Quaternary aromatic carbon attached to the isopropylamine group. |

| ~ 135 | Ar-C (C3, C5) | Aromatic carbons directly bonded to electron-withdrawing chlorine atoms. |

| ~ 127 | Ar-C (C4) | Aromatic CH carbon between the two chlorine atoms. |

| ~ 124 | Ar-C (C2, C6) | Equivalent aromatic CH carbons. |

| ~ 55 | -C (CH₃)₂ | Quaternary aliphatic carbon attached to the nitrogen. |

| ~ 30 | -C(C H₃)₂ | Equivalent methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural confirmation.

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Data:

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

| 204.03 | [M+H]⁺ | Molecular ion peak for the most abundant isotopes (²H, ¹²C, ³⁵Cl, ¹⁴N).[7] |

| 206.03 | [M+H+2]⁺ | Isotope peak due to the presence of one ³⁷Cl atom. |

| 208.03 | [M+H+4]⁺ | Isotope peak due to the presence of two ³⁷Cl atoms. The expected ratio for [M]:[M+2]:[M+4] is approximately 9:6:1. |

| 188.06 | [M-CH₃]⁺ | Loss of a methyl group to form a stable benzylic cation, likely the base peak. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15]

-

Experimental Protocol:

-

Sample Preparation: Acquire the spectrum from a thin liquid film of the pure sample between two NaCl or KBr plates.

-

Analysis: Scan the sample in the range of 4000-400 cm⁻¹.

-

-

Expected Data:

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[15][16] |

| 3100-3000 | C-H Aromatic Stretch | Ar-H |

| 2980-2850 | C-H Aliphatic Stretch | -CH₃ |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[15][17] |

| 1580-1450 | C=C Aromatic Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch (Aromatic Amine) | Ar-C-N[15] |

| 850-750 | C-Cl Stretch | Ar-Cl |

Safety and Handling

This compound is presumed to be an irritant.[1] The material safety data sheet indicates it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

-

Personal Protective Equipment (PPE): Always handle the compound inside a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][4][6]

-

Reagents: The synthesis involves strong acids (H₂SO₄), flammable solvents (diethyl ether), and reactive organometallics (Grignard reagent). All necessary safety precautions for handling these materials must be strictly followed.

Conclusion

This guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. By employing a robust Ritter reaction strategy and a multi-faceted analytical approach combining NMR, MS, and IR spectroscopy, researchers can confidently prepare and validate this important chemical intermediate. The detailed protocols and expected data serve as a reliable resource for professionals in organic synthesis and drug discovery, ensuring both efficiency in the lab and integrity of the final product.

References

- 1. Buy this compound | 129960-45-8 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 129960-45-8 [sigmaaldrich.com]

- 4. This compound | 129960-45-8 [sigmaaldrich.com]

- 5. This compound, CAS No. 129960-45-8 - iChemical [ichemical.com]

- 6. 129960-45-8|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 10. Ritter Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 2-(3,5-Dichlorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No: 129960-45-8). This compound, a dichlorinated derivative of the 2-phenylpropan-2-amine scaffold, presents a unique structure of interest for applications in medicinal chemistry, agrochemical synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from supplier specifications, predictive models, and detailed analysis of structurally analogous compounds to offer a robust and scientifically grounded resource. Included are detailed protocols for its plausible synthesis and characteristic chemical transformations, alongside an in-depth analysis of its expected spectroscopic signatures. This document is intended to serve as a foundational reference for professionals engaged in the research and development of novel chemical entities.

Introduction and Molecular Structure

This compound is a primary amine characterized by a sterically hindered tertiary alkylamine moiety attached to a 3,5-dichlorinated phenyl ring. This substitution pattern imparts a distinct combination of lipophilicity, steric bulk, and electronic properties that are of significant interest in the design of bioactive molecules. The presence of the dichlorophenyl group can influence metabolic stability and receptor binding interactions, while the tertiary alkylamine scaffold provides a key site for further chemical modification. The chiral nature of similar compounds suggests that this compound could be a valuable intermediate in the development of enantiomerically pure drugs.[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

| Property | Value/Information | Source/Basis |

| CAS Number | 129960-45-8 | [2] |

| Molecular Formula | C₉H₁₁Cl₂N | [2] |

| Molecular Weight | 204.10 g/mol | [2] |

| Physical Form | Liquid at room temperature | [2][3] |

| Boiling Point | Predicted: 249.7 ± 25.0 °C at 760 mmHg | Chemical Suppliers |

| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and benzene.[4][5] Limited solubility in water is anticipated due to the hydrophobic dichlorophenyl and tertiary alkyl groups, though it can form hydrogen bonds.[1][6] | Analogous Amines |

| pKa (of conjugate acid) | Estimated: 9-10 | Based on typical pKa values for primary amines and considering the electron-withdrawing effects of the dichlorophenyl group.[7][8] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound have been identified. The following predictions are based on the analysis of its structural motifs and comparison with analogous compounds.

1H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.5 ppm). One signal, a triplet (or more accurately, a triplet-like singlet due to small coupling constants), will correspond to the proton at the C4 position. The other signal, a doublet (or a narrow multiplet), will correspond to the two equivalent protons at the C2 and C6 positions.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary significantly (typically δ 1.0-3.0 ppm) depending on the solvent and concentration. This signal will disappear upon the addition of D₂O.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is anticipated, likely in the δ 1.2-1.7 ppm range.

13C NMR Spectroscopy

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the propan-2-amine group (C1) will be a quaternary signal. The two carbons bearing chlorine atoms (C3 and C5) will be downfield. The carbon at the C4 position and the two equivalent carbons at C2 and C6 will also produce distinct signals.

-

Aliphatic Carbons: Two signals are expected. A quaternary carbon signal for the carbon bearing the amine and methyl groups (Cα), and a signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit the following characteristic IR absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3450 - 3350 | N-H Asymmetric Stretch | Sharp, medium intensity |

| 3350 - 3250 | N-H Symmetric Stretch | Sharp, medium intensity |

| ~1600 | N-H Scissoring (Bending) | Medium to strong, sharp |

| 1250 - 1020 | C-N Stretch | Medium to weak |

| ~800-700 | C-Cl Stretch | Strong |

| Aromatic C-H and C=C stretches will also be present in their characteristic regions. |

Source: Based on general principles of IR spectroscopy for primary amines.[9][10][11]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 203/205/207 (reflecting the isotopic distribution of two chlorine atoms) would be expected. A prominent fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 188/190/192, which could be the base peak. Further fragmentation of the aromatic ring is also possible.

Synthesis Methodologies

The synthesis of the sterically hindered this compound can be approached through several established synthetic routes for tertiary alkylamines. Two plausible and robust methods are the Ritter reaction and the Leuckart reaction.

Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route to α,α-disubstituted amines from the corresponding alcohol or alkene.[12]

Ritter Reaction Workflow:

Caption: Plausible synthetic workflow via the Ritter reaction.

Experimental Protocol (Ritter Reaction):

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine and a few drops of 3,5-dichlorobromobenzene in anhydrous tetrahydrofuran (THF).

-

Once the Grignard reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3,5-dichlorobromobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add a solution of acetone (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or used directly in the next step.

Step 2 & 3: Ritter Reaction and Hydrolysis

-

To a solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5-10 eq), cool the mixture to 0 °C.

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

-

To the crude amide, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 4-8 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Synthesis via the Leuckart Reaction

The Leuckart reaction offers an alternative route via reductive amination of a suitable ketone using ammonium formate or formamide.[13][14][15]

Experimental Protocol (Leuckart Reaction):

-

In a round-bottom flask equipped with a reflux condenser, combine 1-(3,5-dichlorophenyl)ethan-1-one (1.0 eq) and ammonium formate (5-7 eq).

-

Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction should be monitored by TLC or GC-MS.

-

Cool the reaction mixture and add concentrated hydrochloric acid (5 eq).

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

-

Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until pH > 12.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine and the electron-deficient aromatic ring.

N-Alkylation

The primary amine can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Due to the steric hindrance around the nitrogen atom, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalysts) compared to less hindered amines.

N-Alkylation Workflow:

Caption: General scheme for N-alkylation.

Electrophilic Aromatic Substitution

The 3,5-dichloro substitution pattern deactivates the aromatic ring towards electrophilic aromatic substitution. The two chlorine atoms are ortho, para-directing but deactivating, while the tertiary alkyl group is weakly activating and ortho, para-directing. The combined effect of these groups will direct incoming electrophiles to the C4 and C6 positions. However, the steric bulk of the 2-aminopropyl group will likely favor substitution at the less hindered C4 position. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions.[16][17][18]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is presumed to be toxic, and as an amine, it can be irritating to the skin, eyes, and respiratory system.[19] The presence of chlorine atoms may enhance these effects. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Applications and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules. Its potential applications include:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting the central nervous system, based on its structural similarity to other psychoactive compounds. It has been investigated for its potential to inhibit cytochrome P450 enzymes, which is relevant for studying drug metabolism.[19]

-

Agrochemicals: Its structure may be incorporated into new herbicides and plant growth regulators.[1]

-

Materials Science: The aromatic and amine functionalities could be utilized in the synthesis of specialized polymers or other advanced materials.[19]

Further research into the biological activity of this compound and its derivatives, as well as the development of efficient and scalable synthetic routes, will be crucial for unlocking its full potential.

References

- 1. byjus.com [byjus.com]

- 2. This compound | 129960-45-8 [sigmaaldrich.com]

- 3. CAS 129960-45-8: this compound [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Aromatic Reactivity [www2.chemistry.msu.edu]

- 18. byjus.com [byjus.com]

- 19. Buy this compound | 129960-45-8 [smolecule.com]

An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-amine, a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis methodologies, analytical characterization, and known biological activities of the compound. Authored for researchers, scientists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights. It includes detailed, representative experimental protocols, data interpretation guidelines, and discussions on the compound's potential applications as a key intermediate and bioactive molecule. Every protocol is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Compound Profile

This compound, identified by its IUPAC name, is an organic compound featuring a dichlorinated phenyl ring attached to a propan-2-amine moiety.[1] This substitution pattern, with chlorine atoms at the 3 and 5 positions of the phenyl ring, imparts specific electronic and steric properties that influence its reactivity and biological interactions.[1] Its structural similarity to other psychoactive compounds and central nervous system (CNS) agents makes it a valuable scaffold in pharmaceutical research.[1][2] This guide will explore the synthesis, characterization, and potential applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(3,5-dichlorophenyl)-2-propanamine; 3,5-Dichloro-alpha,alpha-dimethylbenzenemethanamine | [2][3] |

| CAS Number | 129960-45-8 | [1][2][4] |

| Molecular Formula | C₉H₁₁Cl₂N | [1] |

| Molecular Weight | 204.09 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

| SMILES | CC(C)(C1=CC(=CC(=C1)Cl)Cl)N | [1] |

| InChI Key | AZEJGVWRTXUSHS-UHFFFAOYSA-N | [1][2] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of a specific route depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two plausible and detailed synthetic protocols based on well-understood reaction mechanisms.

Synthesis via Ritter Reaction

The Ritter reaction is a classic method for preparing N-alkyl amides from a nitrile and a carbocation source, which can then be hydrolyzed to the corresponding amine.[5] This approach is particularly well-suited for the synthesis of tertiary amines from tertiary alcohols.

References

- 1. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine: A Technical Guide

Introduction

2-(3,5-Dichlorophenyl)propan-2-amine is a halogenated aromatic amine of significant interest in medicinal chemistry and drug development. Its structural features, including a chiral center and a dichlorinated phenyl ring, necessitate rigorous characterization to ensure purity, confirm identity, and understand its physicochemical properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering researchers and drug development professionals a comprehensive reference for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Methyl (CH₃) | ~1.6 | Singlet | 6H | The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. The electron-withdrawing effect of the dichlorophenyl ring will cause a slight downfield shift compared to cumylamine. |

| Amine (NH₂) | ~1.5-2.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| Aromatic (Ar-H) | ~7.3-7.5 | Multiplet | 3H | The two meta protons (H-2' and H-6') will be equivalent, and the para proton (H-4') will be a distinct signal. The chlorine atoms deshield the aromatic protons, causing a downfield shift compared to the protons in cumylamine. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Methyl (CH₃) | ~30 | The two equivalent methyl carbons will appear as a single peak. |

| Quaternary (C-NH₂) | ~55 | This carbon is attached to the amine group and the aromatic ring. |

| Aromatic (C-Cl) | ~135 | The two carbons directly attached to the chlorine atoms will be deshielded. |

| Aromatic (C-H) | ~125-130 | The chemical shifts of the protonated aromatic carbons will be influenced by the chlorine substituents. |

| Aromatic (ipso-C) | ~150 | The carbon of the phenyl ring attached to the propan-2-amine group will be significantly downfield. |

Expert Interpretation and Causality

The presence of two chlorine atoms in the meta positions of the phenyl ring has a predictable influence on the NMR spectra compared to the unsubstituted analog, cumylamine. The inductive electron-withdrawing effect of the chlorine atoms will cause a general downfield shift for all aromatic protons and carbons. The symmetry of the 3,5-disubstitution pattern will result in a simplified aromatic region in both the ¹H and ¹³C NMR spectra, with fewer distinct signals than a non-symmetrically substituted ring. The broadness of the NH₂ peak in the ¹H NMR spectrum is a characteristic feature of primary amines and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of a liquid amine sample is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

D₂O Exchange: To confirm the amine proton signal, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The NH₂ signal should disappear or significantly decrease in intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Medium | The presence of two bands in this region is characteristic of a primary amine.[1] |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on a benzene ring. |

| 2980-2850 | Aliphatic C-H stretch | Medium-Strong | Corresponds to the stretching vibrations of the methyl groups. |

| 1620-1580 | N-H bend (scissoring) | Medium-Strong | A characteristic bending vibration for primary amines.[1] |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the phenyl ring. |

| 1380-1365 | C-H bend (methyl) | Medium | Characteristic bending vibration of the methyl groups. |

| 1250-1020 | C-N stretch | Medium | Corresponds to the stretching vibration of the aliphatic amine C-N bond.[1] |

| 800-600 | C-Cl stretch | Strong | The presence of strong absorptions in this region is indicative of the carbon-chlorine bonds. |

Expert Interpretation and Causality

The most diagnostic peaks in the IR spectrum of this compound are the pair of N-H stretching bands in the 3400-3300 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. These features are definitive for a primary amine. The presence of both aliphatic and aromatic C-H stretching vibrations confirms the overall structure. The strong absorption bands in the lower frequency region (fingerprint region) due to C-Cl stretching provide evidence for the halogenation of the aromatic ring.

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the following FT-IR protocol is recommended:

-

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Alternative (ATR): If an Attenuated Total Reflectance (ATR) accessory is available, a drop of the liquid can be placed directly onto the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and the peak positions identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectral Data

| m/z | Ion | Interpretation |

| 203, 205, 207 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 188, 190, 192 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage resulting in the formation of the 2-aminopropan-2-yl cation. |

Expert Interpretation and Causality

The molecular ion peak is expected to be a cluster of peaks at m/z 203, 205, and 207 due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule. A prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. In this case, the loss of the dichlorophenyl radical would lead to a fragment at m/z 58. Another likely fragmentation is the loss of a methyl group (15 Da) from the molecular ion.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic amines.[2]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[2]

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Key Spectroscopic Features

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Caption: Predicted key regions in the ¹H NMR and IR spectra.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, a comprehensive characterization of this important molecule has been presented. The included experimental protocols offer practical guidance for researchers and scientists in obtaining high-quality spectroscopic data. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in drug discovery and development workflows.

References

- 1. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of 2-(3,5-Dichlorophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8). While a singular "discovery" event for this compound is not prominently documented in peer-reviewed literature, its history is intrinsically linked to the broader development of central nervous system (CNS) agents and the exploration of structure-activity relationships of phenylpropanamine derivatives. This guide elucidates its likely synthetic origins through established chemical transformations, details its physicochemical properties, and explores its significance as a key building block in medicinal and agricultural chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction and Historical Context

This compound is a halogenated aromatic amine that has garnered interest as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a dichlorinated phenyl ring attached to a tertiary aminopropane backbone, suggests potential applications in the development of pharmaceuticals and agrochemicals.[1][2] The history of this compound is not one of a standalone discovery but rather of its emergence as a valuable synthon in the ongoing quest for novel bioactive compounds.

The development of phenylpropanamine derivatives has been a cornerstone of medicinal chemistry for decades, leading to a wide array of therapeutic agents, including stimulants, antidepressants, and other CNS-active drugs.[3] The specific 3,5-dichloro substitution pattern on the phenyl ring is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets. It is within this context of exploring the chemical space around the phenylpropanamine scaffold that the synthesis of this compound was likely first pursued.

Furthermore, this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2D6, which are crucial for drug metabolism.[1] The study of CYP2D6 inhibitors is a significant area of research, as modulating the activity of this enzyme can have profound effects on the pharmacokinetics of co-administered drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological screening.

| Property | Value | Source |

| CAS Number | 129960-45-8 | [1] |

| Molecular Formula | C₉H₁₁Cl₂N | [1] |

| Molecular Weight | 204.10 g/mol | [1] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis and Mechanistic Insights

While several synthetic routes to this compound are conceivable, including the amination of propenes and Grignard reactions, the Ritter reaction stands out as a highly plausible and efficient method for its preparation.[1][5] The Ritter reaction involves the reaction of a nitrile with a carbocation precursor, such as a tertiary alcohol or an alkene, in the presence of a strong acid.[5]

Plausible Synthesis via the Ritter Reaction

The synthesis of this compound via the Ritter reaction would likely proceed in two key steps:

-

Formation of the N-acetyl intermediate: The reaction of 2-(3,5-dichlorophenyl)propan-2-ol with a nitrile (such as acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) generates a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and subsequent hydration yields the N-acetylated intermediate, N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

-

Hydrolysis to the final amine: The N-acetyl group is then removed by hydrolysis under acidic or basic conditions to yield the desired product, this compound.

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, detailed procedure for the synthesis of this compound based on the principles of the Ritter reaction. This protocol is intended for instructional purposes and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

-

To a stirred solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5.0 eq) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reflux the purified N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v) for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a 2M solution of sodium hydroxide.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to afford the final product, this compound.

Potential Applications and Future Directions

The structural motifs present in this compound make it a valuable building block in several areas of chemical research:

-

Pharmaceutical Research: It serves as a key intermediate for the synthesis of novel compounds targeting the central nervous system, including potential antidepressants and other psychoactive agents.[1][3] Its role as a potential CYP2D6 inhibitor also makes it a useful tool compound for studying drug metabolism and drug-drug interactions.[1]

-

Agricultural Chemistry: The dichlorophenyl group is a common feature in many pesticides and herbicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.[1]

-

Chemical Biology: As a tool compound, it can be used to probe the structure and function of enzymes and receptors, aiding in the elucidation of biological pathways.[1]

Future research will likely focus on the development of more efficient and sustainable industrial-scale production methods, such as continuous flow synthesis.[1] Additionally, the exploration of its utility in the synthesis of a wider range of biologically active molecules remains a promising avenue for investigation.

Conclusion

While the precise historical moment of the "discovery" of this compound remains elusive in the public domain, its significance is clear from a synthetic and medicinal chemistry perspective. Its logical and efficient synthesis via established methods like the Ritter reaction, combined with its potential as a precursor to novel CNS agents and agrochemicals, solidifies its place as a valuable compound in the modern chemical landscape. This guide has provided a comprehensive overview of its likely origins, synthesis, and potential applications, offering a valuable resource for researchers in the field.

References

- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 2. Buy this compound | 129960-45-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same - Google Patents [patents.google.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

The Evolving Landscape of Substituted Phenethylamines: A Technical Guide for Researchers and Drug Development Professionals

Substituted phenethylamines represent a vast and enduring class of psychoactive compounds that have captivated chemists, pharmacologists, and clinicians for over a century. From their origins as mimics of endogenous catecholamines to their contemporary roles as therapeutic agents and subjects of abuse, the phenethylamine scaffold has proven to be a remarkably versatile template for modulating monoaminergic systems in the central nervous system. This in-depth technical guide provides a comprehensive overview of substituted phenethylamines, with a focus on their structure-activity relationships, medicinal chemistry, neuropharmacology, and the experimental methodologies used to study them. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this complex and fascinating class of molecules.

The Phenethylamine Core: A Foundation for Diverse Pharmacology

The fundamental structure of a substituted phenethylamine consists of a phenyl ring attached to an ethylamine side chain.[1] This simple scaffold is the basis for a wide array of compounds with profoundly different pharmacological effects, ranging from stimulants and anorectics to empathogens and psychedelics.[2] The remarkable diversity of this chemical class arises from the myriad ways in which substituents can be placed on the phenyl ring, the ethylamine side chain, and the terminal amino group.

Classification of Substituted Phenethylamines

Substituted phenethylamines can be broadly categorized based on their primary pharmacological effects, which are in turn determined by their specific substitution patterns. The major classes include:

-

Stimulants: These compounds, typified by amphetamine and methamphetamine, primarily act as releasing agents and reuptake inhibitors of dopamine and norepinephrine.[3]

-

Empathogens/Entactogens: This class, which includes 3,4-methylenedioxymethamphetamine (MDMA), is characterized by its ability to induce feelings of emotional closeness, empathy, and introspection. These effects are primarily mediated by potent serotonin release.

-

Psychedelics/Hallucinogens: Psychedelic phenethylamines, such as mescaline and the 2C series of compounds (e.g., 2C-B), produce profound alterations in perception, mood, and cognition. Their primary mechanism of action is agonism at the serotonin 5-HT2A receptor.[4]

It is important to note that there is considerable overlap between these classes, and many compounds exhibit a mixed pharmacological profile.

Structure-Activity Relationships (SAR): Decoding the Molecular Language of Phenethylamines

The pharmacological profile of a substituted phenethylamine is exquisitely sensitive to its chemical structure. Understanding the structure-activity relationships (SAR) of this class is therefore crucial for the rational design of new therapeutic agents and for predicting the effects of novel psychoactive substances.

Phenyl Ring Substitutions

Substitutions on the phenyl ring have a profound impact on a compound's affinity for and activity at various receptors and transporters.

-

2,5-Dimethoxy Substitution: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a hallmark of many psychedelic phenethylamines.[5] This substitution pattern appears to be critical for potent 5-HT2A receptor agonism.

-

4-Position Substitution: The nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold is a key determinant of psychedelic potency and duration of action. Small, lipophilic groups, such as halogens (e.g., in 2C-B and 2C-I) or short alkyl chains, tend to enhance 5-HT2A receptor affinity.[5]

-

3,4-Methylenedioxy Substitution: The methylenedioxy bridge at the 3 and 4 positions is characteristic of empathogens like MDMA. This moiety is thought to be crucial for the potent serotonin-releasing effects of these compounds.

Side Chain Modifications

Modifications to the ethylamine side chain can significantly alter a compound's metabolic stability and its interaction with monoamine transporters.

-

α-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain, as seen in amphetamine, confers resistance to metabolism by monoamine oxidase (MAO).[6] This leads to a longer duration of action and increased oral bioavailability.

-

β-Ketonation: The introduction of a ketone at the beta position, as in the cathinone class of compounds, generally retains stimulant properties but can alter the selectivity for different monoamine transporters.

N-Alkylation

Substitution on the terminal amino group can also modulate a compound's pharmacological profile.

-

N-Methylation: N-methylation, as in methamphetamine, can increase the potency of a compound as a dopamine and norepinephrine releasing agent.

-

N-Benzylation: The addition of a benzyl group to the nitrogen of a psychedelic phenethylamine can dramatically increase its potency at the 5-HT2A receptor, as seen in the NBOMe class of compounds.[5]

Medicinal Chemistry and Drug Development: Harnessing the Therapeutic Potential of Phenethylamines

The rich SAR of the phenethylamine class has made it a fertile ground for medicinal chemistry and drug development efforts. These efforts have led to the discovery of a number of clinically useful drugs and are now being applied to the development of novel therapeutics for a range of psychiatric and neurological disorders.

Lead Optimization Strategies

The process of transforming a hit compound into a drug candidate, known as lead optimization, is a critical step in drug discovery.[7] For phenethylamine-based drugs, this process often involves a systematic exploration of the SAR to improve potency, selectivity, and pharmacokinetic properties.[3][6] Key strategies include:

-

Improving Potency and Selectivity: This can be achieved by making small, targeted modifications to the lead compound's structure to enhance its interaction with the desired target and reduce its affinity for off-target receptors.

-

Optimizing ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are crucial for its clinical success.[3] Medicinal chemists can modify a phenethylamine's structure to improve its oral bioavailability, metabolic stability, and ability to cross the blood-brain barrier.

-

Reducing Toxicity: Early identification and mitigation of potential toxicities is a key goal of lead optimization.[3] This can involve modifying the compound to reduce its potential for off-target effects or to alter its metabolic profile to avoid the formation of toxic metabolites.

Computational Modeling in Phenethylamine Drug Design

Computational methods are increasingly being used to accelerate the drug discovery process.[8] For phenethylamines, these methods can be used to:

-

Predict Binding Affinity and Selectivity: Molecular docking and other computational techniques can be used to predict how a novel phenethylamine analog will bind to its target receptor and to estimate its affinity and selectivity.[9]

-

Guide SAR Studies: Computational models can be used to generate hypotheses about the SAR of a series of compounds, which can then be tested experimentally.

-

Predict ADME Properties: A variety of computational models are available to predict the ADME properties of a compound, which can help to prioritize which analogs to synthesize and test.

Case Study: MDMA-Assisted Psychotherapy

One of the most exciting recent developments in the therapeutic application of substituted phenethylamines is the use of MDMA in conjunction with psychotherapy for the treatment of post-traumatic stress disorder (PTSD).[10] Phase 3 clinical trials have shown that MDMA-assisted psychotherapy can produce significant and durable reductions in PTSD symptoms.[11][12] This has led to the submission of a new drug application to the FDA for this indication.[10]

Neuropharmacology and Toxicology: Understanding the Central Effects of Phenethylamines

The diverse behavioral effects of substituted phenethylamines are a direct result of their complex interactions with multiple neurotransmitter systems in the brain.

Interactions with Monoamine Transporters

Many stimulant and empathogenic phenethylamines act as substrates for the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). By binding to these transporters, they can inhibit the reuptake of their respective neurotransmitters and, in many cases, induce their reverse transport, leading to a significant increase in synaptic monoamine levels.

Receptor Binding Profiles

Psychedelic phenethylamines, on the other hand, exert their effects primarily through direct agonism at serotonin receptors, particularly the 5-HT2A receptor. The affinity of a compound for the 5-HT2A receptor, as well as its functional activity at this receptor, is a key determinant of its psychedelic potency. Many phenethylamines also have affinity for other serotonin receptors, as well as for adrenergic and dopaminergic receptors, which can contribute to their overall pharmacological profile.

Downstream Signaling Pathways

The activation of the 5-HT2A receptor by psychedelic phenethylamines initiates a cascade of intracellular signaling events that are thought to be responsible for their profound effects on consciousness. These signaling pathways are complex and involve the activation of multiple G-proteins and downstream effectors.

Neurotoxicity

While many substituted phenethylamines have a relatively benign safety profile when used in controlled settings, some can be neurotoxic, particularly at high doses or with chronic use. The neurotoxicity of these compounds is often related to their ability to induce oxidative stress, mitochondrial dysfunction, and apoptosis in monoaminergic neurons.[4][5][[“]][14]

Experimental Protocols for the Study of Substituted Phenethylamines

A variety of experimental techniques are used to study the synthesis, pharmacology, and toxicology of substituted phenethylamines.

Synthesis and Purification

The synthesis of substituted phenethylamines can be achieved through a variety of routes, often starting from commercially available benzaldehydes. A common strategy involves a Henry reaction to form a nitrostyrene intermediate, followed by reduction to the corresponding phenethylamine.[15][16]

Example Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [15][16]

-

Condensation: 2,5-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a catalyst (e.g., ammonium acetate) to form 2,5-dimethoxynitrostyrene.[16]

-

Reduction: The 2,5-dimethoxynitrostyrene is then reduced to 2,5-dimethoxyphenethylamine (2C-H) using a reducing agent such as lithium aluminum hydride (LAH) or sodium borohydride.[15][16]

-

Bromination: The 2C-H is then brominated at the 4-position of the phenyl ring using a brominating agent such as elemental bromine in acetic acid to yield 2C-B.[15][17]

-

Purification: The final product is typically purified by recrystallization or column chromatography.

Analytical Characterization

A variety of analytical techniques are used to confirm the identity and purity of synthesized phenethylamines.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. It is widely used for the analysis of substituted phenethylamines in both pure samples and biological matrices.[18][19][20][21]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for the separation and quantification of phenethylamines. It can be coupled with a variety of detectors, including UV-visible and fluorescence detectors, to provide sensitive and selective analysis.[22][23][24][25]

In Vitro Assays

In vitro assays are essential for characterizing the pharmacological properties of substituted phenethylamines.

-

Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor.[26][27][28] They typically involve competing the test compound with a radiolabeled ligand for binding to a receptor preparation.

-

Functional Assays: Functional assays are used to determine the efficacy of a compound at a particular receptor. For G-protein coupled receptors like the 5-HT2A receptor, this can be done by measuring the production of second messengers, such as inositol phosphates or calcium.[1][29][30][31][32][33][34]

Example Protocol: Calcium Flux Assay for 5-HT2A Receptor Activation [1][29][30][31][32]

-

Cell Culture: A cell line that stably expresses the human 5-HT2A receptor (e.g., HEK293 or CHO cells) is cultured in a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

-

Data Analysis: The data are used to generate a dose-response curve and to calculate the EC50 of the compound.

In Vivo Models

Animal models are used to study the behavioral and physiological effects of substituted phenethylamines in a whole organism.

-

Locomotor Activity: The effect of a compound on locomotor activity can be used to assess its stimulant or depressant properties.[35][36]

-

Drug Discrimination: This paradigm is used to assess the subjective effects of a compound. Animals are trained to discriminate between a test drug and saline, and their ability to generalize this discrimination to other compounds is then tested.

-

Conditioned Place Preference: This model is used to assess the rewarding properties of a drug. Animals are conditioned to associate a particular environment with the administration of the drug, and their preference for that environment is then measured.[37]

Conclusion and Future Directions

The field of substituted phenethylamine research is in a period of rapid evolution. The renewed interest in the therapeutic potential of psychedelic compounds, coupled with the ongoing development of novel psychoactive substances, has created a pressing need for a deeper understanding of this diverse chemical class. Future research in this area will likely focus on:

-

The development of more selective and safer therapeutic agents: By leveraging our growing understanding of the SAR of phenethylamines, it may be possible to design novel compounds with improved therapeutic profiles and reduced side effects.

-

A more complete understanding of the neurobiological mechanisms underlying the effects of these compounds: Advanced neuroimaging and molecular biology techniques will be crucial for elucidating the complex neural circuits and signaling pathways that are modulated by substituted phenethylamines.

-

The development of more effective treatments for phenethylamine-related substance use disorders: A better understanding of the neurobiology of phenethylamine addiction will be essential for the development of novel pharmacotherapies for this condition.

By continuing to explore the rich and complex world of substituted phenethylamines, researchers and drug development professionals can unlock new therapeutic possibilities and gain a deeper understanding of the intricate relationship between brain chemistry and human consciousness.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. coleparmer.com [coleparmer.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. subharti.org [subharti.org]

- 7. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. MDMA’s Latest Trial Results Offer Hope for Patients with PTSD | UC San Francisco [ucsf.edu]

- 11. maps.org [maps.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. consensus.app [consensus.app]

- 14. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 15. mdpi.com [mdpi.com]

- 16. 2C-B synthesis without LAH [designer-drug.com]

- 17. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 18. scispace.com [scispace.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. nist.gov [nist.gov]

- 21. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 22. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. reactionbiology.com [reactionbiology.com]

- 28. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. researchgate.net [researchgate.net]

- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 33. innoprot.com [innoprot.com]

- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 35. en-journal.org [en-journal.org]

- 36. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 2-(3,5-Dichlorophenyl)propan-2-amine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)propan-2-amine, a chlorinated aromatic amine with the molecular formula C₉H₁₁Cl₂N, is a compound of interest in medicinal chemistry and pharmaceutical research.[1] Its structural features suggest potential applications as a ligand for enzymes and receptors in the development of new therapeutic agents.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, with a focus on providing practical, field-proven insights for its use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

GHS Classification

Based on available supplier safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation mark) | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation mark) | Warning |

Source: Sigma-Aldrich, Crysdot LLC[2]

Toxicological Profile (Inferred)

Due to the lack of specific toxicological studies on this compound, its toxicological profile is inferred from the general properties of aromatic amines and chlorinated hydrocarbons.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation, skin absorption, and ingestion.[3]

-

Acute Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] High concentrations of vapors may lead to more severe respiratory distress.

-

Skin Contact: Causes skin irritation, which can manifest as redness, itching, and inflammation.[2] Prolonged or repeated contact may lead to dermatitis. Aromatic amines, as a class, can be absorbed through the skin, potentially leading to systemic effects.[3]

-

Eye Contact: Causes serious eye irritation, with potential for redness, pain, and damage to the cornea if not promptly addressed.[2]

-

Ingestion: Presumed to be harmful if swallowed. Ingestion may cause irritation of the gastrointestinal tract.

-

-

Chronic Effects: Long-term exposure to aromatic amines has been associated with various health concerns, including potential carcinogenicity. While there is no specific data for this compound, it is prudent to handle it as a potential long-term health hazard.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁Cl₂N |

| Molecular Weight | 204.10 g/mol [1][4] |

| Physical Form | Liquid[2] |

| CAS Number | 129960-45-8[1][5][6] |

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls is recommended. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination and Substitution: In a research context, eliminating the use of a specific compound is often not feasible. However, if a less hazardous alternative that meets the research objectives exists, its use should be seriously considered.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

-

Fume Hood: All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

-

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

-

Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response.

-

Restricted Access: Designate specific areas for the storage and handling of this compound, with access limited to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures.

Section 3: Standard Operating Procedures for Safe Handling

The following protocols represent a self-validating system for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving is recommended for added protection.

-